1-(5-Bromo-2-pyrazinyl)piperidin-4-ol
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Overview
Description
1-(5-Bromo-2-pyrazinyl)piperidin-4-ol is a chemical compound with the molecular formula C9H12BrN3O. It is a derivative of piperidine and pyrazine, featuring a bromine atom at the 5-position of the pyrazine ring and a hydroxyl group at the 4-position of the piperidine ring.
Preparation Methods
The synthesis of 1-(5-Bromo-2-pyrazinyl)piperidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of 2-pyrazinecarboxylic acid, followed by the formation of the piperidine ring through cyclization reactions. The hydroxyl group is introduced via selective reduction or substitution reactions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-(5-Bromo-2-pyrazinyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted compound.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(5-Bromo-2-pyrazinyl)piperidin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-pyrazinyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling .
Comparison with Similar Compounds
1-(5-Bromo-2-pyrazinyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(5-Bromopyrimidin-2-yl)piperidin-4-ol: This compound has a pyrimidine ring instead of a pyrazine ring, which may result in different biological activities and chemical reactivity.
2-Bromo-5-(piperidin-4-ol)pyrazine:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and interactions with biological targets .
Properties
IUPAC Name |
1-(5-bromopyrazin-2-yl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-8-5-12-9(6-11-8)13-3-1-7(14)2-4-13/h5-7,14H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITAWHWTCRWWQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CN=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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